molecular formula C12H16N4 B13477964 4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline

4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline

Cat. No.: B13477964
M. Wt: 216.28 g/mol
InChI Key: PAXVWFDUOSYAHO-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline is a chemical compound that belongs to the class of aniline derivatives It features a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile.

    Attachment of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction, where the triazole ring acts as the nucleophile.

    Methylation: The final step involves the methylation of the aniline group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, triazole derivatives, and other heterocyclic compounds.

Scientific Research Applications

4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory conditions.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used in biochemical assays and as a probe in molecular biology studies.

    Industrial Applications: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Uniqueness

4-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-Methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and underlying mechanisms of action associated with this compound, focusing on its antiproliferative properties and other significant biological effects.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₄
  • CAS Number : 135242-93-2

The synthesis of this compound typically involves multi-step reactions that integrate the triazole moiety into the aniline framework. The synthetic pathways often utilize standard organic reactions such as nucleophilic substitutions and cyclization techniques to achieve the desired structure .

Antiproliferative Effects

Recent studies have demonstrated that compounds containing triazole rings exhibit significant antiproliferative activity against various cancer cell lines. For instance, related triazole derivatives have shown IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds induce cell cycle arrest at the G2/M phase and promote apoptosis through mechanisms involving tubulin polymerization inhibition .

Table 1: Summary of Biological Activities

CompoundTarget Cell LineIC50 (nM)Mechanism of Action
4-Methyl-N-(2-(1-methyl-1H...MCF-752Induces apoptosis, inhibits tubulin
Related Triazole DerivativeMDA-MB-23174G2/M phase arrest, mitotic catastrophe
Other Triazole CompoundsVarious (e.g., A549)100–200Antiproliferative via apoptosis induction

Mechanistic Insights

The biological activity of this compound is largely attributed to its interaction with cellular targets involved in cell division and proliferation. Computational docking studies suggest that the compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis . This disruption leads to an accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in increased apoptosis rates.

Case Studies

In a notable case study involving a series of synthesized triazole derivatives, researchers evaluated their antiproliferative effects across several cancer cell lines. The study found that modifications to the triazole moiety significantly altered biological activity. For instance, substituents on the phenyl ring were shown to enhance or diminish potency depending on their electronic properties .

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

4-methyl-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]aniline

InChI

InChI=1S/C12H16N4/c1-10-3-5-11(6-4-10)13-8-7-12-14-9-15-16(12)2/h3-6,9,13H,7-8H2,1-2H3

InChI Key

PAXVWFDUOSYAHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCCC2=NC=NN2C

Origin of Product

United States

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